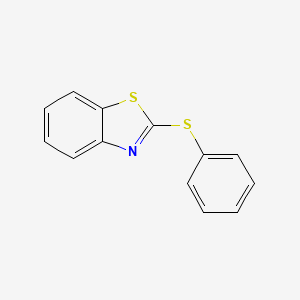

2-Phenylsulfanyl-1,3-benzothiazole

Description

Properties

CAS No. |

4276-60-2 |

|---|---|

Molecular Formula |

C13H9NS2 |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

2-phenylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C13H9NS2/c1-2-6-10(7-3-1)15-13-14-11-8-4-5-9-12(11)16-13/h1-9H |

InChI Key |

CASOXVQOUDGNOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Analgesic and Anti-inflammatory Properties

Research indicates that 2-Phenylsulfanyl-1,3-benzothiazole exhibits significant analgesic and anti-inflammatory effects. It has been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain pathways. The dual inhibition of these enzymes may provide therapeutic benefits in managing pain without the adverse effects typically associated with multi-drug regimens .

1.2 Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects against receptor tyrosine kinases such as VEGFR-2 and BRAF, which are crucial in tumor growth and metastasis .

2.1 Enzyme Inhibition

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, enhancing its binding affinity through electrostatic interactions due to the sulfonyl group. This interaction profile supports its potential as a multi-target ligand in therapeutic applications .

2.2 Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiazole core can significantly influence its biological activity. For example, certain modifications have been linked to enhanced anti-inflammatory effects and increased potency against specific cancer cell lines .

Case Study: Dual Inhibitors of sEH and FAAH

A notable study focused on the synthesis of benzothiazole-based analogs that act as dual inhibitors of sEH and FAAH. This research highlighted the potential of these compounds to provide effective pain relief while minimizing side effects associated with traditional analgesics . The findings suggest that this compound could be developed further for clinical applications.

Case Study: Anticancer Activity

In another significant study, derivatives of benzothiazole were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth. The compound's ability to target multiple pathways involved in cancer progression positions it as a candidate for novel cancer therapies .

Data Table: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Efficacy Level |

|---|---|---|

| Analgesic | Soluble Epoxide Hydrolase (sEH) | Significant Inhibition |

| Anti-inflammatory | Fatty Acid Amide Hydrolase (FAAH) | Significant Inhibition |

| Anticancer | VEGFR-2, BRAF | Potent Inhibition |

| Antimicrobial | Various Bacteria | Moderate to Good Activity |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The phenylsulfanyl group’s electron-withdrawing nature may enhance the benzothiazole ring’s electrophilicity, contrasting with methylsulfanyl’s weaker electronic influence .

Structural and Crystallographic Insights

- Planarity and Dihedral Angles: In 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole, the dihedral angle between the benzothiazole and substituent is 15.56°, indicating moderate non-planarity . A phenylsulfanyl group would likely increase steric strain, further distorting planarity and affecting crystal packing.

- π-Electron Delocalization : Benzothiazoles with electron-withdrawing substituents (e.g., bromo, phenylsulfanyl) exhibit reduced π-delocalization compared to unsubstituted analogues, impacting optoelectronic properties .

Preparation Methods

Thiophenol-Based Cyclization

A widely adopted approach involves the reaction of 2-aminothiophenol with phenylsulfenyl chloride under basic conditions. The procedure, adapted from heterocyclic synthesis protocols, proceeds as follows:

-

Reagent Preparation : Phenylsulfenyl chloride is generated in situ by treating thiophenol with sulfuryl chloride (SOCl) in dichloromethane at 0–5°C.

-

Cyclocondensation : 2-Aminothiophenol (1 equiv) is added dropwise to a solution of phenylsulfenyl chloride (1.2 equiv) in pyridine. The mixture is refluxed at 110°C for 6–8 hours, during which the benzothiazole ring forms via nucleophilic aromatic substitution.

-

Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields this compound as a pale-yellow solid.

Key Data :

Alternative Cyclizing Agents

Substituting phenylsulfenyl chloride with phenyl disulfide (PhSSPh) in the presence of iodine (I) offers a milder route. The iodine catalyzes the cleavage of the disulfide bond, generating phenylsulfenyl iodide intermediates that react with 2-aminothiophenol. This method reduces side reactions but requires stringent temperature control (40–50°C) to prevent over-oxidation.

Nucleophilic Substitution on Pre-formed Benzothiazole

Functionalization of pre-synthesized benzothiazoles provides a modular approach to install the phenylsulfanyl group. This method is advantageous when specific substitution patterns are required on the benzothiazole core.

Halogen Displacement at the 2-Position

2-Chloro-1,3-benzothiazole serves as a key intermediate. Treatment with thiophenol in the presence of a base (e.g., KCO) facilitates nucleophilic aromatic substitution:

Optimized Conditions :

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling between 2-mercaptobenzothiazole and phenylboronic acid has been explored, though yields remain moderate (50–55%) due to competing side reactions. The use of Buchwald-Hartwig amination conditions (Pd(dba), Xantphos) improves selectivity but increases costs.

Alternative Routes and Modifications

Oxidative Cyclization of Thioamides

A novel method involves the oxidative cyclization of N-phenylthiobenzamide derivatives using iodine or hypervalent iodine reagents. For example:

Advantages :

Solid-Phase Synthesis

Immobilizing the benzothiazole precursor on Wang resin enables iterative functionalization. After coupling thiophenol via Mitsunobu conditions (DIAD, PPh), cleavage with TFA/HO releases the product. While scalable, this method is limited by resin loading capacity (typical yields: 70–75%).

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 2-Aminothiophenol + PhSCl | 68–72 | 8 hours | Moderate |

| Halogen Displacement | 2-Chlorobenzothiazole + PhSH | 85 | 12 hours | High |

| Oxidative Cyclization | N-Phenylthiobenzamide | 60–65 | 6 hours | Low |

| Solid-Phase Synthesis | Resin-bound precursor | 70–75 | 24 hours | High |

Key Observations :

-

Halogen displacement offers the highest yield and scalability but requires access to 2-chlorobenzothiazole.

-

Cyclocondensation is cost-effective but involves hazardous sulfenyl chlorides.

-

Solid-phase synthesis suits combinatorial chemistry but lacks industrial practicality.

Characterization and Analytical Data

Spectroscopic Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.